5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrolidinone core substituted with multiple pharmacologically relevant moieties. Its structure includes:
- 3,4-Dimethoxyphenyl group at position 5, which may enhance lipophilicity and influence receptor binding due to electron-donating methoxy groups.
- 1,3,4-Thiadiazol-2-yl at position 1, a heterocyclic ring known for antimicrobial and antitumor activities.
- Thiophene-2-carbonyl at position 4, contributing to π-π stacking interactions in biological targets.
While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, structurally analogous molecules (e.g., ) suggest its relevance in drug discovery, particularly in antimicrobial or anticancer research .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-26-11-6-5-10(8-12(11)27-2)15-14(16(23)13-4-3-7-28-13)17(24)18(25)22(15)19-21-20-9-29-19/h3-9,15,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWRTIFDFPTQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic structure that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to provide an overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring is particularly significant, as it has been linked to various pharmacological effects.
Anticancer Activity
Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds containing the thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines. Specifically, studies have indicated that certain thiadiazole derivatives can inhibit cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with values ranging from 0.74 to 10.0 μg/mL .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | (μg/mL) |
|---|---|---|
| 5-(3,4-Dimethoxyphenyl) derivative | HCT116 | 3.29 |
| H460 | 10 | |
| MCF-7 | 4.3–9.2 |
Antimicrobial Activity
Compounds containing the thiadiazole structure have also been evaluated for their antimicrobial properties. For example, several studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| 5-(3,4-Dimethoxyphenyl) derivative | E. coli | Moderate |
| S. aureus | Significant | |
| A. niger | Notable |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. Compounds with this scaffold have shown to reduce inflammation in experimental models, suggesting their utility in treating inflammatory diseases .
The biological activities of thiadiazole derivatives are often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, some derivatives may act as inhibitors of carbonic anhydrase or other enzymes critical for tumor growth and proliferation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where researchers observed significant anticancer activity in vitro against human cancer cell lines. The study highlighted the importance of substituents on the thiadiazole ring in modulating biological activity and selectivity towards specific cancer types .
Scientific Research Applications
Research indicates that compounds containing the thiadiazole and thiophene scaffolds exhibit a wide range of biological activities. The following sections detail specific applications based on these properties.
Antimicrobial Activity
Compounds with the 1,3,4-thiadiazole structure have demonstrated significant antimicrobial effects against various pathogens. Studies suggest that derivatives of this compound can inhibit the growth of bacteria and fungi through mechanisms such as enzyme inhibition and disruption of cellular processes .
Anticancer Properties
The anticancer potential of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one has been explored in several studies. For instance, derivatives have been shown to inhibit cancer cell proliferation in various cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells . The compound's mechanism may involve interaction with specific receptors or enzymes involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research has indicated that derivatives can reduce inflammation through modulation of inflammatory pathways . This activity is crucial for developing therapies for chronic inflammatory diseases.
Additional Pharmacological Activities
Beyond the aforementioned properties, compounds similar to this compound have been associated with various other pharmacological activities:
- Antioxidant : Protects cells from oxidative stress.
- Antidiabetic : Potential to regulate blood sugar levels.
- Antiviral : Activity against viruses such as hepatitis B .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiadiazole derivatives, researchers synthesized several compounds based on the thiadiazole scaffold. The results showed that specific derivatives exhibited significant cytotoxicity against HepG-2 and A-549 cell lines compared to standard treatments like cisplatin . Molecular docking studies further elucidated their binding interactions with target proteins involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. The study revealed that certain derivatives effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanisms were attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- The dimethoxy group may improve CNS permeability compared to methyl .
- Heterocyclic Variations: Thiadiazole (target compound) vs. Thiadiazoles are more electronegative, enhancing interactions with enzymes like topoisomerases .
- Biological Activity: Pyrrolidinones with benzoimidazole/thiazole substituents () exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s thiadiazole and thiophene groups may confer similar properties .
Physicochemical Properties
- Melting Points: Thiadiazole-containing pyrrolidinones (e.g., ) exhibit high melting points (~190°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . The target compound is expected to follow this trend.
Q & A
Q. How can synthetic routes for this compound be designed, and what methodologies are validated for its key intermediates?
The synthesis of the pyrrol-2(5H)-one core can be achieved via base-assisted cyclization of hydroxy-substituted precursors, as demonstrated in analogous pyrrolone derivatives. For example, cyclization of 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one with aromatic amines or phenols under basic conditions yields structurally similar compounds with yields ranging from 46% to 63% . Key steps include:
- Stepwise functionalization : Introduce the 1,3,4-thiadiazole and thiophene-2-carbonyl moieties via nucleophilic substitution or coupling reactions.
- Characterization : Use H/C NMR and HRMS to confirm intermediate structures, ensuring no residual starting materials remain.
Q. What spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H NMR can identify aromatic protons from the dimethoxyphenyl (δ 6.7–7.2 ppm) and thiophene (δ 7.3–7.5 ppm) groups. C NMR detects carbonyl signals (e.g., thiophene-2-carbonyl at ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities; monoclinic crystal systems (e.g., space group ) are common for related heterocycles .
Q. How can reaction conditions (e.g., temperature, solvent) be optimized to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysis : Pd-mediated cross-coupling reactions improve thiadiazole incorporation .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions like over-oxidation of the pyrrolone ring .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4-dimethoxyphenyl vs. chlorophenyl) influence reactivity in subsequent derivatization?
- Electron-donating groups (e.g., methoxy): Activate the pyrrolone ring for electrophilic substitutions but may hinder nucleophilic additions.
- Electron-withdrawing groups (e.g., thiadiazole): Stabilize intermediates during coupling reactions but reduce solubility in non-polar solvents .
- Comparative studies : Replace the dimethoxyphenyl group with chlorophenyl (as in related pyrazol-4-yl methanones) to assess changes in reaction kinetics via HPLC monitoring .
Q. How can contradictions between experimental and computational spectral data (e.g., NMR chemical shifts) be resolved?
- Density Functional Theory (DFT) : Optimize molecular geometries using B3LYP/6-31G(d) basis sets to simulate NMR spectra. Discrepancies >0.5 ppm may indicate solvent effects or proton exchange .
- Dynamic NMR : Detect conformational equilibria (e.g., keto-enol tautomerism in the hydroxy-pyrrolone moiety) that cause peak broadening .
Q. What strategies mitigate byproduct formation during thiophene-2-carbonyl incorporation?
- Protection/deprotection : Temporarily block the pyrrolone hydroxy group with acetyl to prevent undesired esterification .
- Flow chemistry : Use continuous-flow reactors to control reaction time and temperature, minimizing decomposition of the thiophene carbonyl group (see analogous diazomethane syntheses) .
Q. How can the compound’s bioactivity be systematically explored while addressing solubility limitations?
- Prodrug design : Introduce phosphate or glycoside groups to enhance aqueous solubility.
- In silico screening : Perform molecular docking with target proteins (e.g., kinases) to prioritize synthetic targets. Validate with in vitro assays using DMSO stock solutions (<1% v/v) to avoid cytotoxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
